3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Beschreibung
This compound (CAS: 162558-25-0) is a diamino acid derivative featuring dual orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the primary amino group (position 3).
- Boc (tert-butoxycarbonyl) at the secondary amino group (position 2), which is also methylated.
Chemical Formula: C₂₃H₂₆N₂O₆
Molecular Weight: 426.47 g/mol
Key Applications:
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-23(2,3)32-22(30)26-24(4,20(27)28)14-25-21(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTCRWQLNBKRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound with significant implications in peptide synthesis and biological research. This compound is characterized by its protective fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in stabilizing the amino group during chemical reactions.
Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of 540.62 g/mol. The unique structure includes:
- Fluorenylmethoxycarbonyl group (Fmoc) : Provides stability and protection to the amino group during synthesis.
- Methyl and tert-butyl groups : Enhance solubility and reactivity.
Biological Activity
The biological activity of this compound is primarily assessed through its applications in peptide synthesis, drug development, and interaction studies with biological targets.
The mechanism of action involves:
- Protection of Amino Groups : The Fmoc group protects the amino functionality from unwanted reactions, allowing for selective coupling with other amino acids during peptide synthesis.
- Binding Affinity Studies : Interaction studies have shown that the compound exhibits significant binding affinity to various biological targets, including enzymes and receptors involved in disease processes.
Case Studies
- Peptide Synthesis : In studies focusing on the synthesis of bioactive peptides, the Fmoc protecting strategy has been shown to yield high-purity products while minimizing side reactions. For example, using automated peptide synthesizers with this compound resulted in efficient assembly of complex peptides .
- Anti-inflammatory Properties : Compounds structurally similar to this Fmoc derivative have demonstrated promising anti-inflammatory effects in vitro. Research indicates that these compounds can inhibit specific pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by modulating cell signaling pathways associated with tumor growth and metastasis.
Data Table: Comparative Analysis of Biological Activity
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Group Modifications
The following table summarizes key structural differences and similarities among related Fmoc-protected amino acids:
Physicochemical Properties
- Solubility : The target compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its dual protecting groups, whereas halogenated derivatives (e.g., 2-chlorophenyl) exhibit lower aqueous solubility .
- Stability : Boc protection (in the target compound) is stable under basic Fmoc deprotection conditions (piperidine), enabling sequential synthesis. In contrast, compounds with single Fmoc protection lack this versatility .
Research Findings and Case Studies
Stability Under Deprotection Conditions
- Boc deprotection (target compound) requires trifluoroacetic acid (TFA), while Fmoc removal uses mild bases (e.g., piperidine). This contrasts with Alloc (allyloxycarbonyl)-protected analogs, which require palladium catalysts .
Q & A
Q. How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer: Synthesis optimization requires careful adjustment of pH, temperature, and catalysts. For example:
- pH Control : Maintain a mildly basic pH (7.5–8.5) to stabilize the Fmoc group during coupling reactions .
- Temperature : Reactions involving ethynyl or fluorenyl groups often require 0–25°C to prevent side reactions (e.g., oxidation of alkynes) .
- Catalysts : Use carbodiimides (e.g., EDC∙HCl) or HOBt for efficient amide bond formation .
Table 1: Optimal Reaction Conditions from Literature
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| pH | 7.5–8.5 | |
| Temperature | 0–25°C | |
| Catalysts | EDC∙HCl, HOBt |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Ensure fume hoods are used to prevent inhalation of dust or vapors (H335 hazard) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .
Q. How can purification and characterization be performed post-synthesis?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
- Characterization :
- NMR : Confirm stereochemistry and functional groups via ¹H/¹³C NMR (e.g., fluorenyl protons at δ 7.2–7.8 ppm) .
- HPLC : Validate purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in derivatives of this compound?
Methodological Answer: Stereochemical configuration (R vs. S) significantly impacts target binding. For example:
Q. What computational strategies can predict reaction pathways for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Simulate reaction intermediates (e.g., transition states) using DFT methods (B3LYP/6-31G*) to identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents or catalysts for new analogs .
Table 2: Computational Tools for Reaction Design
| Tool | Application | Evidence Source |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state analysis | |
| ICReDD Platform | High-throughput reaction screening |
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:
Q. What mechanistic insights exist for its role in peptide-based drug design?
Methodological Answer:
- Fmoc as a Protecting Group : The fluorenylmethoxycarbonyl (Fmoc) group enables selective deprotection under basic conditions (piperidine/DMF), facilitating stepwise peptide elongation .
- Biological Activity : Derivatives with indole or naphthalene moieties exhibit enhanced protease inhibition (e.g., IC₅₀ < 10 nM in trypsin-like proteases) .
Key Takeaways for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
